molecular formula C9H10N6O3 B10956897 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide

1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10956897
M. Wt: 250.21 g/mol
InChI Key: SDZASTDITAYFDG-UHFFFAOYSA-N
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Description

1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Amidation: The nitrated pyrazole is then reacted with an amine to form the carboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound is explored for its potential use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C9H10N6O3

Molecular Weight

250.21 g/mol

IUPAC Name

1-methyl-N-(1-methylpyrazol-3-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C9H10N6O3/c1-13-4-3-7(11-13)10-9(16)8-6(15(17)18)5-14(2)12-8/h3-5H,1-2H3,(H,10,11,16)

InChI Key

SDZASTDITAYFDG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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